![molecular formula C17H13Cl5N2O B11708437 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Phenyl-, Trichlor- und Dichlorphenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein übliches Verfahren beinhaltet die Reaktion von 2,4-Dichloranilin mit Trichloracetaldehyd, um eine Zwischenverbindung zu bilden, die dann mit Cinnamoylchlorid umgesetzt wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Trichlor- und Dichlorphenylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid als Reagenz in der organischen Synthese verwendet. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, wodurch es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle wird.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit biologischen Zielen, wie Enzymen und Rezeptoren, sind von besonderem Interesse, um ihren Wirkmechanismus und potenzielle therapeutische Anwendungen zu verstehen.
Medizin
In der Medizin wird (2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid auf sein Potenzial als Medikamentenkandidat untersucht. Seine Fähigkeit, bestimmte biologische Pfade zu modulieren, macht es zu einer vielversprechenden Verbindung für die Entwicklung neuer Behandlungen für verschiedene Krankheiten.
Industrie
Im Industriesektor wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und anderen fortschrittlichen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Ziele modulieren, was zu Veränderungen in zellulären Prozessen und Pfaden führt. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, was zu einer Abnahme der Produktion bestimmter Metaboliten führt.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2E)-N-[2-(4-Chlorphenyl)ethyl]-3-(3-Nitrophenyl)prop-2-enamid
- (2E)-2-Cyano-N-[(E)-{[(2,4-Dichlorphenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (2E)-3-Phenyl-N-{2,2,2-Trichlor-1-[(2,4-Dichlorphenyl)amino]ethyl}prop-2-enamid durch seine einzigartige Kombination von Phenyl-, Trichlor- und Dichlorphenylgruppen aus. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und sein Potenzial als bioaktives Molekül heben seine Einzigartigkeit zusätzlich hervor.
Eigenschaften
Molekularformel |
C17H13Cl5N2O |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl5N2O/c18-12-7-8-14(13(19)10-12)23-16(17(20,21)22)24-15(25)9-6-11-4-2-1-3-5-11/h1-10,16,23H,(H,24,25)/b9-6+ |
InChI-Schlüssel |
XFUZALQJZXNGQT-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


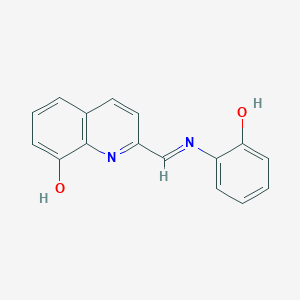
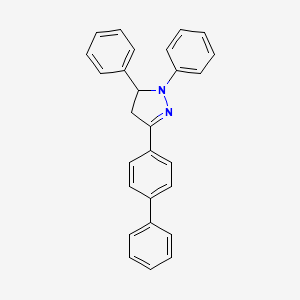
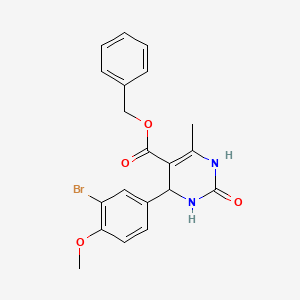

![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
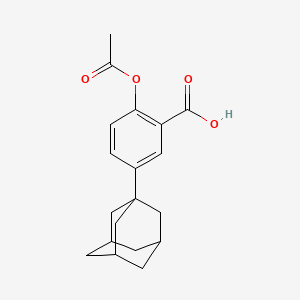
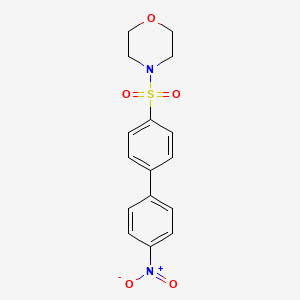
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
